3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyridine-2-thiol
Overview
Description
“3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyridine-2-thiol” is a chemical compound with the CAS Number: 1325303-97-6 . It has a molecular weight of 262.34 .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . For instance, the synthesis of (E)-1-(pyridin-3-yl)-3-(thiophen-2-yl) prop-2-en-1-one 3, a compound used as a starting compound to synthesize novel pyrimidine-2-thiol, pyrazole, pyran derivatives . Chalcones 3 was prepared by condensation of 3-acetylpyridine with thiophene 2-carboxaldehyde which reacted with thiourea to obtain pyrimidinthiol derivative 4 .Molecular Structure Analysis
The molecular structure of “3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyridine-2-thiol” can be represented by the Inchi Code: 1S/C11H8N3OS2/c16-11-7 (3-1-5-12-11)10-13-9 (14-15-10)8-4-2-6-17-8/h1-6,17H, (H,12,16) .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyridine-2-thiol” include a molecular weight of 262.34 .Scientific Research Applications
Antimicrobial and Antifungal Properties
Antimicrobial Activities : Compounds derived from 1,2,4-oxadiazoles, including structures similar to "3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyridine-2-thiol," have demonstrated significant antimicrobial activities. This includes effectiveness against both bacteria and fungi (Bayrak et al., 2009).
Evaluation of Mannich and Schiff Bases : Synthesized Mannich and Schiff bases containing 1,2,4-triazole and 1,3,4-oxadiazole nuclei have been evaluated for antimicrobial, antilipase, and antiurease activities. Some compounds showed promising results in these areas (Ceylan, 2016).
Chemotherapeutic Applications
Antioxidant and Anti-inflammatory Properties : Compounds with a thiophene moiety, similar in structure to the compound , have shown potential as chemotherapeutic agents due to their antioxidant and anti-inflammatory properties (Shehab et al., 2018).
Potential Anticancer Agents : Research indicates that substituted 1,3,4-oxadiazolyl tetrahydropyridines, structurally related to the compound , have been studied for their anticancer properties, showing moderate cytotoxicity against certain cancer cell lines (Redda & Gangapuram, 2007).
Material Science and Photoluminescence
Photoluminescent Properties : Complexes involving 1,3,4-oxadiazole derivatives have exhibited interesting photoluminescent properties, which could be applied in material sciences (Bharti et al., 2013).
Nonlinear Optical Properties : A study on a polymer containing a thiophene-based 1,3,4-oxadiazole showed significant nonlinear optical properties, indicating potential applications in photonics and laser technology (Poornesh et al., 2010).
Corrosion Inhibition
- Corrosion Inhibition in Metals : Oxadiazole derivatives have been studied for their corrosion inhibition properties, particularly in protecting mild steel in acidic environments. This research is significant in the field of material protection and longevity (Ammal et al., 2018).
properties
IUPAC Name |
3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)-1H-pyridine-2-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3OS2/c16-11-7(3-1-5-12-11)10-13-9(14-15-10)8-4-2-6-17-8/h1-6H,(H,12,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTGJCYPKZCVHBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=S)C(=C1)C2=NC(=NO2)C3=CC=CS3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3OS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyridine-2-thiol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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